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Compound of Interest

Compound Name: Dimethylphosphine

Cat. No.: B1204785 Get Quote

This technical guide provides a comprehensive overview of the core gas phase ion energetics

of dimethylphosphine ((CH₃)₂PH). The information is intended for researchers, scientists, and

professionals in drug development and related fields who require a detailed understanding of

the fundamental thermochemical properties of this organophosphorus compound. This

document summarizes key quantitative data, outlines the experimental methodologies used for

their determination, and presents logical relationships through diagrammatic visualization.

Core Energetic Data
The principal gas phase ion energetic properties of dimethylphosphine—ionization energy,

proton affinity, and gas basicity—have been experimentally determined and are summarized

below. These values are crucial for understanding the molecule's behavior in mass

spectrometry, its reactivity in the gas phase, and for benchmarking computational chemistry

methods.

Quantitative Summary
The following tables present the key energetic data for dimethylphosphine as compiled from

evaluated sources.

Table 1: Ionization Energy of Dimethylphosphine
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Ionization Energy (eV) Method Reference

8.47
Photoelectron Spectroscopy

(PE)

Hodges, R.V.; McDonnell, T.J.;

Beauchamp, J.L. (1980)[1]

8.5 ± 0.1
Photoelectron Spectroscopy

(PE)

Aue, D.H.; Webb, H.M.; et al.

(1980)[1]

8.47 ± 0.07
Photoelectron Spectroscopy

(PE)

Staley, R.H.; Beauchamp, J.L.

(1974)[1]

9.7 Electron Ionization (EI)
Fischler, J.; Halmann, M.

(1964)[1]

Table 2: Proton Affinity and Gas Basicity of Dimethylphosphine

Property Value (kJ/mol) Method Reference

Proton Affinity (review) 912.0
Not Applicable

(Evaluated Data)

Hunter, E.P.; Lias,

S.G. (1998)[1]

Gas Basicity 877.9
Not Applicable

(Evaluated Data)

Hunter, E.P.; Lias,

S.G. (1998)[1]

Key Energetic Relationships
The fundamental gas phase ion energetic properties of a molecule like dimethylphosphine
are interconnected. The following diagram illustrates the logical flow from the neutral molecule

to its primary ionic species.
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Caption: Relationship between the neutral dimethylphosphine molecule and its corresponding

cation and protonated species, illustrating the concepts of Ionization Energy and Proton Affinity.

Experimental Protocols
The determination of gas phase ion energetics relies on a suite of sophisticated experimental

techniques. The primary methods used for dimethylphosphine are detailed below.

Photoelectron Spectroscopy (PE)
Photoelectron spectroscopy is a high-resolution technique used to determine the adiabatic

ionization energy of a molecule.[2] The adiabatic ionization energy corresponds to the minimum

energy required to remove an electron from the molecule in its ground state to form the

corresponding cation, also in its ground state.[2][3]

Experimental Workflow:

Sample Introduction: A gaseous sample of dimethylphosphine is introduced into a high-

vacuum chamber.

Ionization: The sample is irradiated with a monochromatic beam of high-energy photons,

typically from a helium discharge lamp (He I, 21.22 eV).
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Electron Ejection: The photons cause the ejection of valence electrons from the

dimethylphosphine molecules.

Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured

using an electron energy analyzer.

Ionization Energy Calculation: The ionization energy (IE) is calculated by subtracting the

kinetic energy of the electron (KE) from the energy of the incident photon (hν): IE = hν - KE.

A spectrum is generated by plotting the number of electrons versus their kinetic energy, and

the first peak corresponds to the adiabatic ionization energy.

The workflow for determining ionization energy via photoelectron spectroscopy can be

visualized as follows:

Gaseous (CH₃)₂PH Sample
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Caption: A simplified workflow diagram for determining the ionization energy of

dimethylphosphine using Photoelectron Spectroscopy.

Electron Ionization (EI)
Electron ionization is a widely used method in mass spectrometry for producing ions.[2] While

less precise for determining adiabatic ionization energies compared to PE spectroscopy, it can

provide an estimate of the ionization potential.

Methodology:

Vaporization: Liquid dimethylphosphine is vaporized and introduced into the ion source of a

mass spectrometer, which is held under high vacuum.

Electron Bombardment: The gaseous molecules are bombarded by a beam of electrons,

typically accelerated to 70 eV.

Ion Formation: Collisions between the energetic electrons and the dimethylphosphine
molecules result in the ejection of an electron, forming the molecular ion [(CH₃)₂PH]⁺.

Appearance Energy Measurement: The energy of the electron beam is varied, and the

minimum energy at which the molecular ion is detected is known as the appearance energy.

This value is taken as an approximation of the ionization energy. This method can be subject

to inaccuracies due to the "kinetic shift" and the difficulty in determining the true onset of

ionization.[2]

Determination of Proton Affinity and Gas Basicity
Proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase

reaction of a neutral species with a proton. Gas basicity (GB) is the negative of the Gibbs free

energy change for the same reaction. These values are often determined using ion cyclotron

resonance (ICR) mass spectrometry or other mass spectrometric techniques that allow for the

study of ion-molecule reactions.[4][5]

Methodology (Ion Cyclotron Resonance):

Ion Trapping: Ions are generated, often by electron ionization, and trapped in a strong

magnetic and a weak electric field within an ICR cell.[4]
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Ion-Molecule Reactions: A known pressure of the neutral dimethylphosphine gas is

introduced into the cell, allowing it to react with a reference ion of known basicity or with

protons.

Equilibrium Establishment: The system is allowed to reach equilibrium for proton transfer

reactions between dimethylphosphine and a series of reference bases with known proton

affinities.

Equilibrium Constant Measurement: The relative abundances of the protonated

dimethylphosphine and the protonated reference base are measured to determine the

equilibrium constant (K_eq) for the reaction.

Gibbs Free Energy Calculation: The Gibbs free energy of the reaction is calculated from the

equilibrium constant (ΔG = -RT ln K_eq). The gas basicity of dimethylphosphine can be

determined relative to the known basicity of the reference compound.

Proton Affinity Calculation: The proton affinity is then derived from the gas basicity by

accounting for the change in entropy during the protonation reaction. The data presented in

this guide are evaluated values from a comprehensive review, which compiles and assesses

data from various such experiments to provide a recommended value.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Gas Phase Ion Energetics of Dimethylphosphine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204785#gas-phase-ion-energetics-of-
dimethylphosphine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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